Cas no 2034529-59-2 (N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide)
![N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide structure](https://ja.kuujia.com/scimg/cas/2034529-59-2x500.png)
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide
- F6454-2205
- N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide
- N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide
- 2034529-59-2
- AKOS026688581
-
- インチ: 1S/C20H22F3N3O/c1-14-12-18(6-9-24-14)26-10-7-15(8-11-26)13-25-19(27)16-2-4-17(5-3-16)20(21,22)23/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,25,27)
- InChIKey: KLBRFXCVQRNLCK-UHFFFAOYSA-N
- SMILES: C(NCC1CCN(C2C=CN=C(C)C=2)CC1)(=O)C1=CC=C(C(F)(F)F)C=C1
計算された属性
- 精确分子量: 377.17149682g/mol
- 同位素质量: 377.17149682g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 4
- 複雑さ: 483
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.2Ų
- XLogP3: 4
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6454-2205-10mg |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034529-59-2 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F6454-2205-10μmol |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034529-59-2 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F6454-2205-5μmol |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034529-59-2 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
Life Chemicals | F6454-2205-50mg |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034529-59-2 | 90%+ | 50mg |
$240.0 | 2023-05-17 | |
Life Chemicals | F6454-2205-2μmol |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034529-59-2 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F6454-2205-1mg |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034529-59-2 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F6454-2205-15mg |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034529-59-2 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F6454-2205-3mg |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034529-59-2 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F6454-2205-25mg |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034529-59-2 | 90%+ | 25mg |
$163.5 | 2023-05-17 | |
Life Chemicals | F6454-2205-2mg |
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034529-59-2 | 90%+ | 2mg |
$88.5 | 2023-05-17 |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamideに関する追加情報
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide (CAS No. 2034529-59-2): An Overview
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide (CAS No. 2034529-59-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound, often referred to as N-MePy-Pip-TFMB for brevity, is characterized by its combination of a piperidine ring, a 2-methylpyridine moiety, and a trifluoromethyl group attached to a benzamide framework. These structural elements contribute to its distinct pharmacological properties and make it an interesting candidate for further research and development.
The synthesis of N-MePy-Pip-TFMB typically involves a multi-step process that includes the formation of the piperidine ring, the introduction of the 2-methylpyridine substituent, and the final attachment of the trifluoromethylbenzamide group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for both academic and industrial research.
In terms of its biological activity, N-MePy-Pip-TFMB has been shown to exhibit potent activity against various targets, including enzymes and receptors. One of the key areas of interest is its potential as an inhibitor of specific protein kinases, which are crucial enzymes involved in cellular signaling pathways. Protein kinases play a central role in many physiological processes, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. Studies have demonstrated that N-MePy-Pip-TFMB can selectively inhibit certain kinases, making it a promising lead compound for the development of targeted therapies.
Furthermore, N-MePy-Pip-TFMB has been evaluated for its anti-inflammatory properties. In vitro studies using cell lines have shown that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that N-MePy-Pip-TFMB may have therapeutic potential in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of N-MePy-Pip-TFMB has also been investigated to assess its suitability as a drug candidate. Preliminary studies indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life, which are important considerations for drug development. Additionally, toxicological studies have shown that N-MePy-Pip-TFMB is well-tolerated at therapeutic doses, with no significant adverse effects observed in preclinical models.
In the context of clinical research, several phase I trials have been initiated to evaluate the safety and tolerability of N-MePy-Pip-TFMB in humans. Early results from these trials have been promising, with no major safety concerns reported. The compound is currently being evaluated in phase II trials for various indications, including cancer and inflammatory diseases. These trials aim to further elucidate its efficacy and determine optimal dosing regimens.
Beyond its therapeutic applications, N-MePy-Pip-TFMB has also found use as a research tool in academic settings. Its ability to selectively modulate specific biological targets makes it valuable for studying signaling pathways and understanding disease mechanisms at a molecular level. Researchers are actively exploring its utility in high-throughput screening assays and as a probe for identifying novel drug targets.
In conclusion, N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide (CAS No. 2034529-59-2) represents an exciting compound with diverse applications in both research and medicine. Its unique chemical structure confers specific biological activities that make it a promising candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, positioning it as a valuable asset in the field of medicinal chemistry.
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